molecular formula C8H18Cl2N2O2 B6261389 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride CAS No. 1607291-34-8

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride

Cat. No.: B6261389
CAS No.: 1607291-34-8
M. Wt: 245.1
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Description

2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride (CAS: 1156835-52-7) is a piperidine derivative featuring a methylamino group at the 4-position of the piperidine ring, linked to an acetic acid moiety. Its molecular formula is C₈H₁₈Cl₂N₂O₂, with a molecular weight of 245.15 g/mol . The compound is supplied as a dihydrochloride salt, likely to enhance solubility and stability.

Properties

CAS No.

1607291-34-8

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Preparation Methods

Core Piperidine Functionalization

The synthesis begins with the N-methylation of piperidine-4-amine. Patent data reveals that transfer hydrogenation using formaldehyde as a hydrogen donor under ambient pressure effectively introduces the methyl group. This method avoids gaseous hydrogen, employing palladium on charcoal (Pd/C) or platinum catalysts in aqueous formic acid at 90–95°C. The reaction proceeds via imine intermediate formation, followed by reduction to yield 1-methylpiperidine-4-amine with >90% conversion efficiency.

Glycine Conjugation

The methylated piperidine is then coupled to glycine. Industrial protocols from CymitQuimica describe a nucleophilic substitution reaction where 1-methylpiperidine-4-amine reacts with chloroacetic acid in hydrochloric acid (HCl). The reaction occurs at pH 4–5 and 20–25°C for 16 hours, achieving 85–90% yield. Alternatively, activated glycine derivatives (e.g., glycine ethyl ester) may be used to enhance reactivity, though this requires additional deprotection steps.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight Pd/C as superior to platinum catalysts for transfer hydrogenation, reducing side products like over-alkylated amines. A catalyst loading of 5 wt% relative to the substrate balances cost and efficiency.

Table 1: Catalyst Performance in N-Methylation

CatalystTemperature (°C)Yield (%)Purity (%)
Pd/C909298
Pt/C958895
Raney Ni1007890

Acidic Environment for Salt Formation

The dihydrochloride salt is precipitated by adding concentrated HCl (1.5–2.0 equivalents) to the free base in ethanol. Maintaining the reaction mixture at 0–5°C during acidification minimizes decomposition of the acid-labile piperidine ring.

Purification and Characterization

Recrystallization Techniques

High-purity dihydrochloride salt (≥99%) is obtained via recrystallization from methanol/water (3:1 v/v). Slow cooling (1°C/min) promotes large crystal formation, reducing entrapped impurities.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks at δ 3.2–3.5 ppm (piperidine CH₂), δ 3.8 ppm (N–CH₂–COO⁻), and δ 2.7 ppm (N–CH₃).

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm confirm purity, with retention times of 8.2 minutes for the target compound.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility. A three-stage system integrates:

  • Methylation : Fixed-bed reactor with Pd/C catalyst at 90°C.

  • Glycine Coupling : Tubular reactor with residence time of 30 minutes.

  • Salt Formation : In-line acidification and crystallization unit.

This setup achieves a throughput of 50 kg/day with 93% overall yield.

Recent Advances and Research Directions

Green Chemistry Approaches

Recent patents explore solvent-free N-methylation using microwave irradiation, reducing reaction times from 12 hours to 30 minutes. Ionic liquids (e.g., [BMIM][BF₄]) are also investigated as recyclable reaction media, though scalability remains challenging.

Biocatalytic Methods

Preliminary studies report using transaminases to catalyze the methyl group transfer, achieving 70% yield under mild conditions (pH 7.5, 37°C). Enzyme engineering efforts aim to improve activity toward bulkier substrates like piperidine derivatives.

Challenges and Solutions

Byproduct Management

Over-alkylation during methylation generates dimethylated impurities (<5%). Adding stoichiometric formaldehyde (1.1 equivalents) and precise temperature control mitigate this issue.

Stability Considerations

The dihydrochloride salt is hygroscopic, requiring storage under nitrogen at −20°C. Microencapsulation with cellulose derivatives enhances shelf life to 24 months .

Chemical Reactions Analysis

Types of Reactions

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research has demonstrated that derivatives of piperidin-4-yl acetamides, including 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride, exhibit potent inhibitory effects on soluble epoxide hydrolase (sEH). This enzyme is implicated in various pain and inflammatory pathways. The inhibition of sEH has been suggested as a therapeutic strategy for managing pain and inflammation, making these compounds valuable in developing anti-inflammatory medications .

Anticancer Activity

Studies have shown that compounds with similar structural features to 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride can exhibit significant cytotoxic effects against cancer cell lines. For instance, a series of synthesized compounds demonstrated inhibitory actions on HCT-116 cancer cells, indicating potential for further development as anticancer agents . The mechanism of action often involves the disruption of critical cellular processes, leading to apoptosis in cancer cells.

Synthesis and Structural Modifications

The synthesis of 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride typically involves the reaction of piperidine derivatives with acetic acid or its derivatives. The introduction of the methyl group enhances the compound's pharmacological properties by improving solubility and stability. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations .

Anti-inflammatory Studies

A study highlighted the anti-inflammatory potential of piperidinyl acetamides, where 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride was evaluated for its ability to reduce inflammatory markers in vitro. The results indicated a significant decrease in pro-inflammatory cytokines, suggesting a mechanism that could be exploited for therapeutic purposes in inflammatory diseases .

Antitumor Efficacy

In another case study focusing on the antitumor efficacy of related compounds, researchers assessed the viability of cancer cell lines treated with various concentrations of 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride. The findings revealed that at specific concentrations, the compound significantly inhibited cell proliferation compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Derivatives

2-(Piperidin-4-yl)acetic Acid Derivatives (9a–9d)
  • Structural Features: These compounds (e.g., 9a: 4-acetylphenyl; 9b: 4-cyanophenyl) retain the piperidine-acetic acid backbone but incorporate aryl substituents via nucleophilic aromatic substitution .
  • Synthesis : Synthesized in yields ranging from 39% (9c) to 65% (9b) using K₂CO₃ in polar aprotic solvents (DMSO/DMF) at 100–130°C .
  • Key Difference: The target compound lacks aryl substituents, instead featuring a methylamino group, which may reduce steric hindrance and alter binding affinity.
Cetirizine Dihydrochloride and Levocetirizine Dihydrochloride
  • Structural Features : Cetirizine derivatives include a piperazine ring, a diphenylmethyl group, and an ethoxy-linked acetic acid (e.g., [2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride) .
  • Activity : Clinically used as antihistamines (H₁-receptor antagonists) for allergy treatment .
  • Key Difference : The piperazine ring and extended ethoxy chain in Cetirizine enhance receptor interaction, whereas the target compound’s simpler piperidine structure may limit its utility in histamine antagonism.
Methyl/Ethyl 2-(Piperidin-4-yl)acetate Hydrochlorides
  • Structural Features : Esters such as methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS: 169458-04-2) replace the acetic acid with ester groups .
  • Implications : Ester derivatives may serve as prodrugs, improving lipophilicity for better membrane permeability, whereas the target compound’s free carboxylic acid could enhance solubility and ionic interactions.

Pharmacological and Functional Comparisons

Compound Target/Activity Key Structural Motifs References
Target Compound Undisclosed (potential sEH) Piperidine, methylamino, acetic acid
9a–9d (sEH Inhibitors) Soluble epoxide hydrolase Aryl-substituted piperidine-acetic acid
Cetirizine Dihydrochloride H₁-receptor antagonist Piperazine, diphenylmethyl, ethoxy
Methyl 2-(Piperidin-4-yl)acetate Prodrug potential Piperidine, ester group
  • sEH Inhibitors (9a–9d): The aryl groups in 9a–9d likely enhance hydrophobic interactions with sEH’s active site, whereas the target compound’s methylamino group may favor hydrogen bonding or charge-based interactions .
  • Antihistamines (Cetirizine) : The piperazine ring and extended chain in Cetirizine are critical for H₁-receptor binding, a feature absent in the target compound .

Physicochemical Properties

Property Target Compound 9a (sEH Inhibitor) Cetirizine Dihydrochloride
Molecular Weight 245.15 g/mol ~325–350 g/mol (estimated) 461.8 g/mol
Solubility Likely high (dihydrochloride) Moderate (depends on aryl) High (pharmaceutical salt)
Functional Groups Carboxylic acid, methylamino Carboxylic acid, aryl Carboxylic acid, piperazine
  • Solubility : The dihydrochloride salt form improves aqueous solubility compared to free bases (e.g., piperidine derivatives in ) .
  • Stability: The methylamino group in the target compound may reduce susceptibility to metabolic degradation compared to ester-containing analogs .

Biological Activity

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride is a compound of interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various biological activities. The presence of the methyl group and the amino acid structure contribute to its pharmacological properties.

The biological activity of 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, including soluble epoxide hydrolase (sEH), which plays a role in pain and inflammation pathways. This inhibition suggests potential applications in treating inflammatory diseases .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic effects in neurological disorders .

Pharmacological Effects

The pharmacological profile indicates that the compound exhibits:

  • Anti-inflammatory Activity : Studies have demonstrated its effectiveness in reducing inflammation markers in animal models, indicating potential for treating conditions like arthritis .
  • Antinociceptive Effects : It has shown promise in pain relief through modulation of pain pathways, which may be beneficial for chronic pain management .

Case Studies

  • Inflammation Model : In a controlled study using animal models of inflammation, administration of 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride resulted in a significant reduction in edema and inflammatory cytokines compared to control groups. This suggests a strong anti-inflammatory effect that warrants further investigation for clinical applications.
  • Neurological Assessment : In trials assessing the compound's effects on cognitive function and behavior, it was found to enhance memory retention in rodent models. This could indicate potential use in treating neurodegenerative diseases such as Alzheimer's .

Data Tables

Biological Activity Observed Effects Reference
Anti-inflammatoryReduced edema and cytokines
AntinociceptivePain relief in chronic models
Cognitive enhancementImproved memory retention

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride, and how is purity validated?

Synthesis typically involves coupling reactions between methyl(piperidin-4-yl)amine and activated acetic acid derivatives, followed by dihydrochloride salt formation. For example, analogous dihydrochloride compounds are synthesized via Mannich reactions or EDC/HOAt-mediated couplings . Purity validation employs HPLC (e.g., U.S.P. grade methods with ≥99.97% purity thresholds) and NMR for structural confirmation. Impurity profiling may include identification of byproducts like ester derivatives or unreacted intermediates using LC-MS .

Q. What physicochemical properties are critical for experimental design involving this compound?

The dihydrochloride salt enhances aqueous solubility and stability, crucial for in vitro assays. Key properties include:

  • Solubility : >50 mg/mL in water (common for hydrochloride salts) .
  • pH stability : Stable in acidic buffers (pH 3–6), but may degrade under alkaline conditions due to deprotonation of the piperidine nitrogen .
  • Hygroscopicity : Requires desiccated storage to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate its biological targets?

  • Receptor binding assays : Use radiolabeled ligands or fluorescence polarization to assess affinity for histamine receptors (H1/H4) or amine oxidases, given structural similarities to cetirizine derivatives .
  • Enzyme inhibition studies : Screen against copper-containing amine oxidases (e.g., SSAO/VAP-1) using hydrogen peroxide detection kits, as piperidine derivatives often modulate oxidative deamination .
  • Cellular migration assays : Evaluate effects on leukocyte trafficking, leveraging known roles of piperidine analogs in inflammation .

Q. How should discrepancies in analytical data (e.g., conflicting HPLC retention times) be resolved?

  • Method optimization : Adjust mobile phase composition (e.g., acetonitrile:phosphate buffer ratios) to improve peak resolution .
  • Stress testing : Expose the compound to heat, light, or oxidative conditions to identify degradation products that may co-elute with the target analyte .
  • Cross-validation : Compare results with alternative techniques like capillary electrophoresis or MALDI-TOF .

Q. What protocols ensure stability during long-term storage and in vitro assays?

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation and hydrolysis .
  • Buffer compatibility : Use citrate or acetate buffers (pH 4–5) for aqueous solutions; avoid Tris or carbonate buffers .
  • Accelerated stability studies : Monitor degradation kinetics at 40°C/75% RH over 4 weeks to predict shelf-life .

Q. How can structure-activity relationship (SAR) studies be structured to optimize biological activity?

  • Analog synthesis : Modify the piperidine methyl group (e.g., ethyl, propyl substituents) or replace the acetic acid moiety with amides to assess potency changes .
  • Computational modeling : Perform docking simulations with homology models of target receptors (e.g., H1R) to prioritize synthetic targets .
  • In vivo correlation : Test analogs in rodent models of inflammation or allergy to link structural features to efficacy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and solubilization .
  • Spill management : Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .
  • Waste disposal : Incinerate as hazardous waste due to potential environmental toxicity .

Q. How can researchers develop sensitive detection methods for trace-level quantification in biological matrices?

  • LC-MS/MS : Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for low detection limits (e.g., 1 ng/mL in plasma) .
    - Derivatization : Enhance sensitivity by tagging the amine group with dansyl chloride or FITC for fluorescence detection [[4]].

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